

VUF 10148: A Comparative Guide for Histamine Receptor Ligands

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Compound of Interest

Compound Name: VUF 10148

Cat. No.: B1663098

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **VUF 10148** with other well-characterized histamine receptor ligands. The objective is to offer a comprehensive overview of its binding affinity and functional activity, supported by experimental data and detailed protocols to aid in research and drug development.

Introduction to VUF 10148

VUF 10148 is a benzyl-substituted quinoxaline derivative identified as a histamine H4 receptor (H4R) ligand.^[1] Understanding its pharmacological profile in comparison to other histamine receptor ligands is crucial for its application as a research tool and for exploring its therapeutic potential. This guide will compare **VUF 10148**'s performance with a selection of standard agonists and antagonists for the four histamine receptor subtypes (H1, H2, H3, and H4).

Comparative Analysis of Receptor Binding Affinities

The binding affinity of a ligand for its receptor is a critical parameter for determining its potency and selectivity. The inhibition constant (K_i) is a measure of this affinity, with lower values indicating a stronger interaction. The following table summarizes the reported K_i values for **VUF 10148** and a range of other histamine receptor ligands across the four receptor subtypes.

Table 1: Comparative Binding Affinities (K_i) of **VUF 10148** and Other Histamine Receptor Ligands

Ligand	H1 Receptor (Ki, nM)	H2 Receptor (Ki, nM)	H3 Receptor (Ki, nM)	H4 Receptor (Ki, nM)
VUF 10148	Data not available	Data not available	Data not available	40[1]
Histamine	47	920	Data not available	Data not available
Mepyramine	1.1	>10,000	>10,000	>10,000
Ranitidine	>10,000	31.6	>10,000	>10,000
Thioperamide	>10,000	>10,000	4.3	27[2][3]
JNJ 7777120	>4,500	>4,500	>4,500	4.5[4][5]
Impromidine	Data not available	Potent Agonist	Data not available	Data not available

Note: The Ki values are compiled from various sources and experimental conditions, and direct comparison should be made with caution.

Comparative Analysis of Functional Potencies

Functional potency, often expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists, provides insight into the ligand's ability to elicit a biological response.

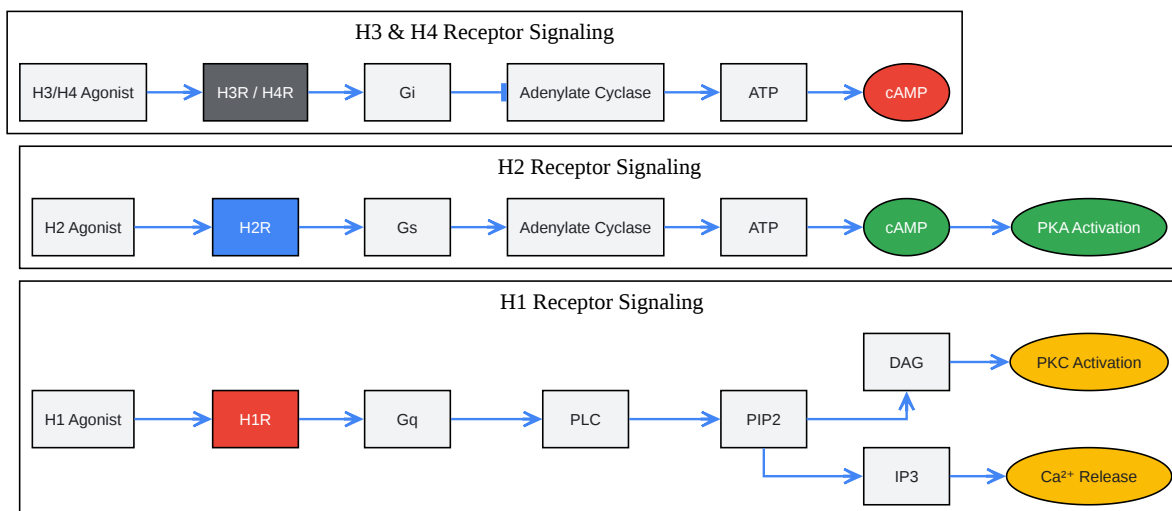
Table 2: Comparative Functional Potencies (EC50/IC50) of **VUF 10148** and Other Histamine Receptor Ligands

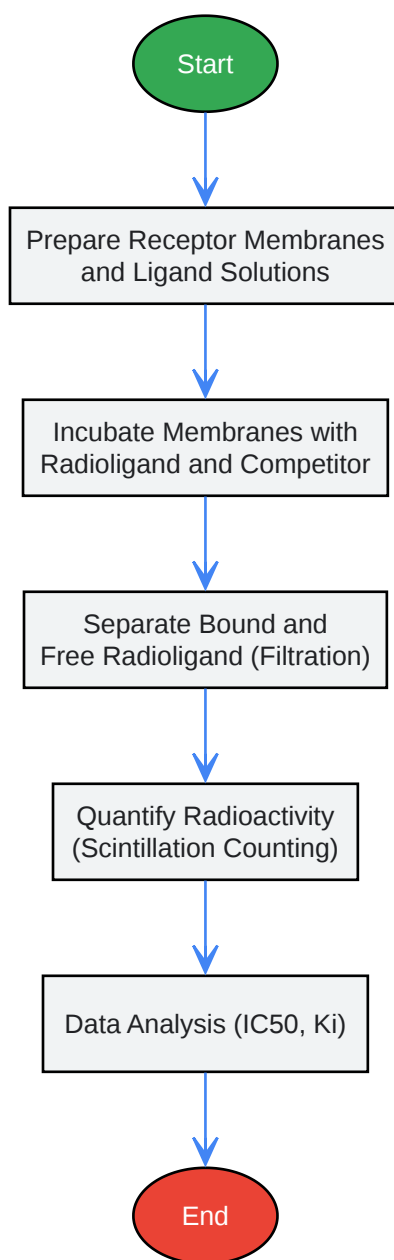
Ligand	H1 Receptor	H2 Receptor	H3 Receptor	H4 Receptor
VUF 10148	Data not available	Data not available	Data not available	Data not available
Histamine (EC50)	47 nM (Calcium Flux)[4]	920 nM (cAMP) [6]	Data not available	Data not available
Mepyramine (IC50)	0.02 µM[7]	-	-	-
Ranitidine (KB)	-	1.12 µM	-	-
Thioperamide (IC50)	-	-	2.2 x 10 ⁻⁷ M	-
JNJ 7777120 (IC50)	-	-	-	Data not available
Impromidine (EC50)	-	Potent Agonist	-	-

Note: The EC50/IC50 values are from diverse functional assays and cellular systems.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathways for each histamine receptor subtype and a general workflow for a competitive radioligand binding assay.





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